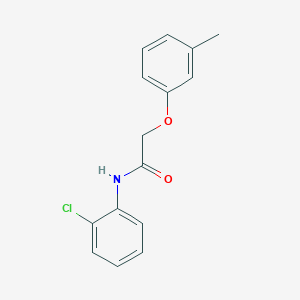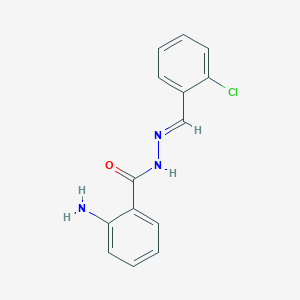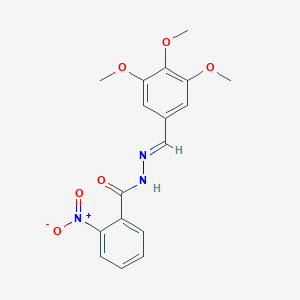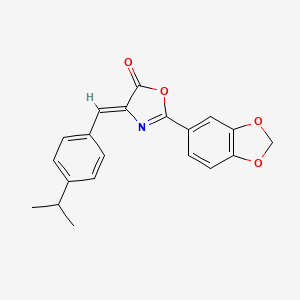![molecular formula C22H21N3O B5595117 1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5595117.png)
1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves complex chemical reactions designed to introduce specific functional groups that can modulate the molecule's activity. These derivatives have been synthesized through various chemical routes, highlighting the versatility and potential for structural modifications to enhance their biological activities and pharmacokinetic profiles (Demchenko et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5,7-dimethyl-2-phenylcyclopent[cd]azulene, has been characterized using single-crystal X-ray diffraction, demonstrating nearly planar configurations and specific bond lengths indicative of the molecule's stability and potential reactivity (Lindner, 1970).
Chemical Reactions and Properties
Chemical reactions involving cyclopent[cd]azulene derivatives include Friedel–Crafts-type ring closure and subsequent reactions that generate various azulene derivatives with specific functional groups. These reactions are pivotal in exploring the chemical diversity and reactivity of the azulene nucleus, providing insights into the compound's chemical behavior (Nakadate et al., 1977).
Physical Properties Analysis
Physical properties of cyclopent[a]azulenes and related derivatives, including their solubility, melting points, and optical characteristics, have been studied to understand their interaction with biological systems and potential applications in materials science. These studies reveal the influence of specific substituents on the physical characteristics of these compounds (Yasunami et al., 1993).
Chemical Properties Analysis
The chemical properties of 1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene and its derivatives, such as reactivity towards different reagents, stability under various conditions, and electrochemical behavior, have been extensively investigated. These properties are crucial for understanding the compound's potential applications in pharmacology and materials science (Ito et al., 1995).
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research led by Sergii Demchenko et al. (2021) has developed new derivatives of 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2a,4a,8a-triazacyclopenta[cd]azulene with significant in vitro antioxidant activity. This study synthesized a series of compounds, notably derivatives with carbothionic acid and carboxylic acid phenylamide, demonstrating high antioxidant effectiveness and favorable pharmacokinetic profiles, suggesting their potential as promising candidates for further pharmacological exploration for antioxidant properties in vivo (Demchenko et al., 2021).
Anticancer Properties
Another study by S. A. Demchenko et al. (2018) focused on the synthesis of 1-(2-isopropyl-5-methylphenoxymethyl)-3R-4-aryl-5,6,7,8-tetrahydro-2,2а,8а-triazacyclopenta[cd]azulene derivatives with potential antitumor properties. The research investigated the effects of these compounds on a variety of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The study found that the introduction of a methyl group into the heterocyclic system significantly increased the anticancer effect, showcasing these compounds' broad-spectrum anticancer activity (Demchenko et al., 2018).
Propiedades
IUPAC Name |
2-(phenoxymethyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-3-9-17(10-4-1)20-15-25-22-19(20)13-7-8-14-24(22)21(23-25)16-26-18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJULUDKMNPSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=CC=C4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5595043.png)
![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)
![[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5595053.png)
![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)

![1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)
![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)
![4-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]phenol](/img/structure/B5595130.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5595135.png)



![1-(methylsulfonyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5595160.png)